molecular formula C17H24F2N2O4 B14012718 benzyl N-[3-(tert-butoxycarbonylamino)-2,2-difluoro-propyl]-N-methyl-carbamate

benzyl N-[3-(tert-butoxycarbonylamino)-2,2-difluoro-propyl]-N-methyl-carbamate

Cat. No.: B14012718
M. Wt: 358.4 g/mol
InChI Key: BJELWPUOKGJLTF-UHFFFAOYSA-N
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Description

Benzyl N-[3-(tert-butoxycarbonylamino)-2,2-difluoro-propyl]-N-methyl-carbamate: is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes a benzyl group, a tert-butoxycarbonyl-protected amino group, and a difluoropropyl moiety. Its unique chemical properties make it valuable for applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzyl N-[3-(tert-butoxycarbonylamino)-2,2-difluoro-propyl]-N-methyl-carbamate typically involves multiple steps. One common approach is to start with the tert-butoxycarbonyl-protected amino acid, which is then reacted with difluoropropylamine under controlled conditions. The resulting intermediate is further reacted with benzyl chloroformate to form the final product. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography are common in industrial settings to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: Benzyl N-[3-(tert-butoxycarbonylamino)-2,2-difluoro-propyl]-N-methyl-carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, benzyl N-[3-(tert-butoxycarbonylamino)-2,2-difluoro-propyl]-N-methyl-carbamate is used in the study of enzyme inhibitors and receptor ligands. Its ability to interact with biological macromolecules makes it a valuable tool for understanding biochemical pathways .

Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It is studied as a precursor for the development of drugs targeting specific enzymes and receptors involved in various diseases .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer chemistry and materials science .

Mechanism of Action

The mechanism of action of benzyl N-[3-(tert-butoxycarbonylamino)-2,2-difluoro-propyl]-N-methyl-carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The difluoropropyl group enhances its binding affinity, while the tert-butoxycarbonyl group provides stability and selectivity. The molecular pathways involved include inhibition of enzyme activity and modulation of receptor signaling .

Comparison with Similar Compounds

  • Benzyl N-[3-(tert-butoxycarbonylamino)-propyl]-N-methyl-carbamate
  • Benzyl N-[3-(tert-butoxycarbonylamino)-2-fluoro-propyl]-N-methyl-carbamate
  • Benzyl N-[3-(tert-butoxycarbonylamino)-2,2-dichloro-propyl]-N-methyl-carbamate

Uniqueness: Benzyl N-[3-(tert-butoxycarbonylamino)-2,2-difluoro-propyl]-N-methyl-carbamate stands out due to the presence of the difluoropropyl group, which imparts unique chemical and biological properties. This group enhances the compound’s stability and binding affinity, making it more effective in its applications compared to similar compounds .

Properties

Molecular Formula

C17H24F2N2O4

Molecular Weight

358.4 g/mol

IUPAC Name

benzyl N-[2,2-difluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]-N-methylcarbamate

InChI

InChI=1S/C17H24F2N2O4/c1-16(2,3)25-14(22)20-11-17(18,19)12-21(4)15(23)24-10-13-8-6-5-7-9-13/h5-9H,10-12H2,1-4H3,(H,20,22)

InChI Key

BJELWPUOKGJLTF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC(CN(C)C(=O)OCC1=CC=CC=C1)(F)F

Origin of Product

United States

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